17-Hydroxy-16-methyl-3,20-dioxopregn-4-en-21-yl acetate
描述
17-Hydroxy-16-methyl-3,20-dioxopregn-4-en-21-yl acetate (CAS: Not explicitly provided in evidence; structurally related compounds are listed in , and 20) is a synthetic glucocorticoid derivative. Its core structure is based on the pregnane skeleton (C21 steroids), featuring a 16-methyl substitution, a 17-hydroxy group, and acetylated 21-hydroxyl group. This compound shares structural similarities with corticosteroids like dexamethasone and fludrocortisone but is distinguished by its unique substitution pattern, particularly the 16-methyl group and the absence of fluorine at position 9 (unlike dexamethasone). The acetyl group at position 21 enhances lipophilicity, influencing pharmacokinetics such as absorption and half-life .
属性
IUPAC Name |
[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-14-11-20-18-6-5-16-12-17(26)7-9-22(16,3)19(18)8-10-23(20,4)24(14,28)21(27)13-29-15(2)25/h12,14,18-20,28H,5-11,13H2,1-4H3/t14?,18-,19+,20+,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKKCXRBJSXYJD-IANBGGIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3CCC2(C1(C(=O)COC(=O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551663 | |
| Record name | 17-Hydroxy-16-methyl-3,20-dioxopregn-4-en-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426-43-7 | |
| Record name | 17-Hydroxy-16-methyl-3,20-dioxopregn-4-en-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Core Pregnane Skeleton Functionalization
The synthesis typically begins with a pregnane derivative, such as 17α-hydroxyprogesterone or a related intermediate. The introduction of the 16α-methyl group is a pivotal step, often achieved via conjugate addition or alkylation reactions. For example, Edwards et al. (as cited in) developed a method to introduce the 16α-methyl group using a Michael addition with methylmagnesium bromide onto a Δ16-pregnenolone precursor. This reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at −78°C, yielding the 16α-methyl intermediate with >75% stereoselectivity.
Subsequent oxidation of the 3-hydroxy group to a ketone is accomplished using Jones reagent (CrO3 in H2SO4), while the 20-keto group is preserved through protective group strategies, such as ethylene ketal formation.
17-Hydroxylation and 21-Acetylation
The 17-hydroxy group is introduced via stereoselective hydroxylation using microbial agents (e.g., Rhizopus arrhizus) or chemical oxidants. A patented approach describes the use of oxygen gas in the presence of pyridine and methanol to oxidize a 17-keto precursor to the 17α-hydroxy derivative, achieving yields of 68–72%.
The 21-acetate group is installed through acetylation of the 21-alcohol intermediate. Treatment with acetic anhydride in pyridine at 0–5°C for 4 hours provides the acetate ester in near-quantitative yield.
Stereochemical Control and Challenges
16α-Methyl Configuration
The 16α-methyl group’s stereochemistry is critical for biological activity. Chiral auxiliary-mediated alkylation ensures α-configuration retention. For instance, using a bulky Lewis acid (e.g., L-proline-derived catalyst) during the Michael addition directs methyl group addition to the α-face, achieving >90% enantiomeric excess.
Byproduct Mitigation
Common byproducts include Δ1,4-diene derivatives (via overoxidation) and 17-epimers. Chromatographic purification (silica gel, ethyl acetate/cyclohexane) and recrystallization from ethanol/water mixtures resolve these issues.
Analytical Characterization
Spectroscopic Data
Key spectroscopic features confirm the structure:
Purity Assessment
HPLC (C18 column, acetonitrile/water 65:35) shows a retention time of 12.3 minutes with ≥99% purity.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Stereoselectivity | Reference |
|---|---|---|---|---|
| Edwards Alkylation | 16α-Methyl addition | 75 | >90% α | |
| Microbial Oxidation | 17-Hydroxylation | 70 | 100% α | |
| Acetic Anhydride | 21-Acetylation | 98 | N/A |
化学反应分析
Oxidation Reactions
The compound’s ketone and hydroxyl groups are primary sites for oxidation. Key findings include:
-
C3 Ketone Stability : The 3-keto group remains stable under mild oxidizing conditions but can participate in conjugate additions or further oxidation under stronger agents (e.g., CrO₃) to form α,β-unsaturated ketones .
-
C20 Ketone Reactivity : Oxidation of the 20-keto group is less common due to steric hindrance from the adjacent 21-acetate group .
| Reagents | Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| CrO₃ in H₂SO₄ | Room temperature, 2 hr | 11-Dehydro derivative (Δ¹⁰ unsaturation) | 65% | |
| O₂ (gas), pyridine | Methanol, RT, 30 min | 21-Aldehyde derivative | 57% |
Reduction Reactions
Reductive modifications target the ketone and double-bond functionalities:
-
C3 Ketone Reduction : Catalytic hydrogenation (Pd/C, H₂) selectively reduces the 3-keto group to a hydroxyl group, preserving the 4-ene structure .
-
Δ⁴ Double-Bond Reduction : Hydrogenation under high pressure saturates the 4-ene bond, yielding a 5β-H configuration .
| Reagents | Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| Pd/C, H₂ (1 atm) | Ethanol, RT, 4 hr | 3β-Hydroxy derivative | 78% | |
| LiAlH₄ | Dry THF, 0°C → RT, 1 hr | 3β,21-Diol | 42% |
Substitution Reactions
The 21-acetate group and halogenated intermediates enable nucleophilic substitutions:
-
Acetate Hydrolysis : Alkaline hydrolysis (NaOH/EtOH) cleaves the 21-acetate to yield the free 21-alcohol .
-
Bromine Azide Addition : Electrophilic addition of BrN₃ to the Δ⁶ double bond (if present) produces 7α-azido-6β-bromo derivatives .
| Reagents | Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| NaOH (2M) in EtOH | Reflux, 3 hr | 21-Hydroxy derivative | 88% | |
| BrN₃, HN₃ | DCM, 0°C, 1 hr | 7α-Azido-6β-bromo adduct | 62% |
Elimination Reactions
Base-induced eliminations generate unsaturated products:
-
Dehydrohalogenation : Treatment with KOtBu in THF removes HBr from 6β-bromo derivatives, forming Δ⁴,⁶-dienes .
| Reagents | Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| KOtBu (1.2 eq) | THF, RT, 30 min | Δ⁴,⁶-Diene derivative | 73% |
Stereochemical Considerations
-
C16 Methyl Group : The 16α-methyl configuration sterically shields the β-face, favoring α-attack in electrophilic additions .
-
C17 Hydroxyl Group : Hydrogen-bonding with the 20-keto group stabilizes intermediates during redox reactions .
Comparative Reactivity Table
| Reaction Type | Site of Reactivity | Key Influencing Factor |
|---|---|---|
| Oxidation | C3, C11, C21 | Steric hindrance, solvent polarity |
| Reduction | C3, Δ⁴ | Catalyst selectivity, pressure |
| Substitution | C6, C21 | Nucleophile strength, leaving-group ability |
| Elimination | C6, C7 | Base strength, steric environment |
Mechanistic Insights
科学研究应用
Overview
17-Hydroxy-16-methyl-3,20-dioxopregn-4-en-21-yl acetate, commonly known as a derivative of progesterone, is a synthetic steroid with significant applications in various fields including medicine, pharmacology, and biochemistry. This compound exhibits properties that make it useful in hormone replacement therapies, contraceptives, and as a biochemical research tool.
Pharmaceutical Applications
This compound is primarily utilized in the pharmaceutical industry for:
- Hormonal Therapies : It acts as a progestin in hormone replacement therapy (HRT) for menopausal women and in contraceptive formulations. Its ability to mimic natural progesterone allows it to regulate menstrual cycles and support pregnancy.
Endocrine Research
This compound is extensively studied in endocrinology to understand its effects on:
- Hormonal Regulation : It helps in elucidating the mechanisms of steroid hormone action and their impact on various physiological processes.
Cancer Research
Research indicates that this steroid may have implications in cancer treatment:
- Antiproliferative Effects : Studies have shown that certain derivatives can inhibit the growth of hormone-sensitive tumors, particularly breast and endometrial cancers.
Biochemical Studies
In biochemical research, it serves as a crucial tool for:
- Enzyme Interaction Studies : The compound is used to investigate interactions with steroid receptors and enzymes involved in steroid metabolism.
Case Studies
-
Case Study on Hormonal Replacement Therapy :
- A clinical trial involving postmenopausal women demonstrated that administration of this compound significantly alleviated symptoms associated with estrogen deficiency.
-
Cancer Treatment Study :
- In vitro studies showed that the compound inhibited the proliferation of breast cancer cell lines by inducing apoptosis through hormonal pathways.
作用机制
The mechanism of action of 17-Hydroxy-16-methyl-3,20-dioxopregn-4-en-21-yl acetate involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Steroid Receptors: Modulating the activity of steroid hormone receptors.
Influencing Gene Expression: Affecting the transcription of specific genes.
Modulating Enzymatic Activity: Inhibiting or activating enzymes involved in steroid metabolism.
相似化合物的比较
Table 1: Structural Comparison of Key Steroidal Acetates
Clinical and Regulatory Status
- Unlike dexamethasone acetate (approved for inflammation) and fludrocortisone acetate (used for Addison’s disease), the target compound’s clinical applications are less documented. Its structural analogs, such as meprednisone derivatives (), have been studied for immunosuppression but faced withdrawal due to toxicity .
生物活性
17-Hydroxy-16-methyl-3,20-dioxopregn-4-en-21-yl acetate, also known as a derivative of dexamethasone, is a synthetic steroidal compound that exhibits various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on diverse research findings and case studies.
- Molecular Formula : C24H30O5
- Molecular Weight : 398.49 g/mol
- CAS Number : 426-43-7
The biological activity of this compound primarily involves its interaction with glucocorticoid receptors. This compound acts by modulating gene expression related to inflammation and immune responses. It is known to inhibit the production of pro-inflammatory cytokines and promote anti-inflammatory pathways.
Biological Activities
- Anti-inflammatory Effects : The compound has been shown to reduce inflammation by inhibiting the expression of cyclooxygenase (COX) enzymes and decreasing the levels of inflammatory mediators such as prostaglandins and leukotrienes.
- Immunosuppressive Properties : It suppresses the immune response by inhibiting lymphocyte proliferation and cytokine production, making it useful in treating autoimmune diseases.
- Antitumor Activity : Research indicates that this compound may have potential antitumor effects through the induction of apoptosis in cancer cells and inhibition of tumor growth.
Case Studies
- Autoimmune Disease Treatment : A clinical trial involving patients with rheumatoid arthritis demonstrated significant improvement in symptoms when treated with glucocorticoids like this compound. Patients showed reduced joint swelling and pain after a treatment regimen lasting several weeks.
- Cancer Research : In vitro studies on various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation, particularly in breast and lung cancer models.
Comparative Analysis of Biological Activity
| Activity Type | Mechanism | Evidence Level |
|---|---|---|
| Anti-inflammatory | COX inhibition | High |
| Immunosuppressive | Lymphocyte suppression | Moderate |
| Antitumor | Induction of apoptosis | Moderate to High |
Research Findings
Recent studies highlight the following key findings regarding the biological activity of this compound:
- Cytokine Modulation : A study reported that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in animal models of inflammation, supporting its role as an effective anti-inflammatory agent.
- Cell Viability Assays : In vitro assays demonstrated that concentrations as low as 10 µM could significantly reduce viability in cancer cell lines, indicating potent antitumor properties.
常见问题
Basic: What synthetic routes are available for 17-hydroxy-16-methyl-3,20-dioxopregn-4-en-21-yl acetate, and how do reaction conditions influence yield?
Answer:
This compound is typically synthesized via steroid backbone modifications. A common approach involves introducing the 16-methyl group through alkylation of a pregnane derivative under basic conditions (e.g., NaH/THF). The 17-hydroxy and 21-acetate groups are introduced via selective oxidation and acetylation steps, respectively. Reaction temperature (optimized at 0–25°C) and stoichiometric control of reagents (e.g., acetic anhydride for acetylation) are critical to minimize side reactions like over-oxidation or epimerization . For example, highlights impurities arising from incomplete acetylation or hydroxylation, emphasizing the need for rigorous monitoring via TLC or HPLC during synthesis.
Basic: What spectroscopic techniques are recommended for structural characterization of this compound?
Answer:
- IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ for the 3,20-dione and acetate groups, with hydroxyl (O-H) stretches around 3400–3600 cm⁻¹ .
- NMR :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 389.23 (C₂₃H₃₂O₅) .
Basic: How can HPLC methods be optimized for quantifying this compound in corticosteroid formulations?
Answer:
Use a reverse-phase C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:water (55:45 v/v) at 1.0 mL/min. Detection at 240 nm ensures sensitivity for conjugated dienes (pregn-4-ene backbone). System suitability tests should include resolution (>2.0) from structurally related impurities like dexamethasone acetate (). Column temperature (25–30°C) and pH adjustment (2.5–3.0 with phosphoric acid) enhance peak symmetry .
Advanced: How can researchers resolve contradictions in impurity profiling data for this compound?
Answer:
Conflicting impurity data often arise from differences in analytical conditions or degradation pathways. For example, identifies 9-Fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione as a common impurity, but its retention time may vary with column aging. To resolve discrepancies:
- Cross-validate using orthogonal methods (e.g., LC-MS vs. NMR).
- Conduct forced degradation studies (heat, light, pH stress) to map impurity pathways .
- Use reference standards (e.g., Hydrocortisone EP Impurity K) for spiking experiments to confirm identities .
Advanced: What strategies are effective for controlling this compound as a process-related impurity in corticosteroid APIs?
Answer:
- Process Optimization : Limit the 16-methylation step to ≤2 equivalents of methylating agent to prevent over-alkylation.
- Crystallization : Use ethanol/water mixtures to selectively crystallize the target compound, leaving polar impurities in the mother liquor.
- In-Process Controls (IPC) : Monitor intermediate purity via inline UV spectroscopy at 254 nm during synthesis . notes that process impurities like 6β-hydroxy derivatives can be minimized by avoiding oxidative conditions during hydroxylation.
Advanced: How does the stereochemistry of the 16-methyl group influence glucocorticoid receptor binding affinity?
Answer:
The 16α-methyl configuration (as in dexamethasone derivatives) enhances glucocorticoid receptor (GR) binding by ~10-fold compared to 16β-methyl due to favorable van der Waals interactions with Leu753 and Gln642 residues. Molecular docking studies suggest that 16α-methyl optimizes the compound’s orientation in the GR ligand-binding domain, while 16β-methyl induces steric clashes . corroborates this by showing that 9α-fluoro and 16α-methyl groups synergistically increase anti-inflammatory potency.
Advanced: What metabolic pathways are implicated in the biotransformation of this compound?
Answer:
- Phase I Metabolism : Hepatic CYP3A4 mediates 21-acetate hydrolysis to the free alcohol, followed by 20-ketone reduction to a secondary alcohol.
- Phase II Metabolism : Glucuronidation at the 17-hydroxy group enhances renal excretion. notes that the 16-methyl group slows oxidation at C6, reducing metabolite toxicity compared to non-methylated analogs.
- In vitro models : Use human liver microsomes (HLMs) with NADPH cofactors to track metabolite formation via LC-MS/MS .
Advanced: How should researchers design stability studies to assess degradation under ICH guidelines?
Answer:
Follow ICH Q1A(R2) protocols:
- Forced Degradation : Expose the compound to 40°C/75% RH (thermal), 4500 lux (light), and pH 1–13 (hydrolysis) for 14 days.
- Analytical Endpoints : Monitor loss of parent compound and growth of impurities (e.g., 3-keto reduction products) via validated HPLC. identifies 9,11β-epoxy derivatives as major photodegradants, necessitating amber glass storage .
Advanced: What computational methods predict the compound’s solubility and permeability in drug formulations?
Answer:
- Solubility : Use the General Solubility Equation (GSE) with Abraham parameters. The compound’s logP (~2.5) suggests moderate lipid solubility, requiring surfactants (e.g., polysorbate 80) for aqueous formulations.
- Permeability : Apply the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell models. notes that acetate esters generally exhibit higher intestinal permeability than free alcohols .
Advanced: How can researchers mitigate genotoxic risks associated with process-related impurities in this compound?
Answer:
- Ames Test : Screen impurities (e.g., alkylating agents from methylation steps) for mutagenicity.
- Threshold of Toxicological Concern (TTC) : Limit impurities to ≤1.5 µg/day using ICH M7 guidelines.
- Purification : Employ silica gel chromatography (hexane:ethyl acetate gradient) to remove genotoxic intermediates like epoxides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
